5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1159600-73-3
VCID: VC3002357
InChI: InChI=1S/C11H5F4NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
SMILES: C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F
Molecular Formula: C11H5F4NO3
Molecular Weight: 275.16 g/mol

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

CAS No.: 1159600-73-3

Cat. No.: VC3002357

Molecular Formula: C11H5F4NO3

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid - 1159600-73-3

Specification

CAS No. 1159600-73-3
Molecular Formula C11H5F4NO3
Molecular Weight 275.16 g/mol
IUPAC Name 3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H5F4NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Standard InChI Key VXGNKOWIOCUIPR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F

Introduction

Chemical Structure and Properties

Structural Features

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid incorporates several key structural elements that define its chemical identity and reactivity:

  • An isoxazole heterocyclic core containing adjacent oxygen and nitrogen atoms

  • A trifluoromethyl (CF₃) group at the 5-position of the isoxazole ring

  • A 4-fluorophenyl substituent at the 3-position of the isoxazole ring

  • A carboxylic acid (COOH) functional group at the 4-position of the isoxazole ring

The isoxazole ring serves as the central scaffold to which the functional groups are attached. This ring system is known for its aromaticity and ability to participate in various chemical reactions, particularly those involving nucleophilic attack.

Physical and Chemical Properties

The physical and chemical properties of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can be summarized as follows:

PropertyValueNotes
Molecular FormulaC₁₁H₅F₄NO₃Reflects the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms
Molecular WeightApproximately 275.16 g/molCalculated based on atomic weights of constituent elements
Physical StateSolid at room temperatureTypical for isoxazole carboxylic acids
SolubilityLimited solubility in water; Soluble in organic solventsEnhanced lipophilicity due to fluorine-containing groups
Melting PointNot specified in available dataExpected to be relatively high due to carboxylic acid group
pKaApproximately 3-4Estimated based on similar isoxazole carboxylic acids
Hazard InformationWarningH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)

The trifluoromethyl group at the 5-position and the fluorophenyl group at the 3-position significantly influence the compound's chemical properties. These fluorine-containing substituents increase the lipophilicity of the molecule and alter its electronic distribution, potentially enhancing its metabolic stability and binding affinity to biological targets .

Synthesis Methods

General Synthetic Approaches

Biological Activities

Structure-Activity Relationship

The biological activity of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is likely influenced by its structural features:

  • The isoxazole core provides a rigid scaffold that can interact with biological targets

  • The trifluoromethyl group enhances lipophilicity and metabolic stability

  • The 4-fluorophenyl substituent contributes to specific receptor interactions

  • The carboxylic acid group enables hydrogen bonding with target proteins

Studies on similar compounds suggest that isoxazole derivatives with fluorine-containing substituents often demonstrate enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to the electronic effects of fluorine and its ability to influence the compound's pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Structural Comparison

Table 2 presents a comparative analysis of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid with structurally similar compounds:

CompoundStructural FeaturesKey DifferencesMolecular Weight (g/mol)
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acidIsoxazole core with CF₃ at position 5, 4-fluorophenyl at position 3, COOH at position 4Target compound~275.16
5-(Trifluoromethyl)isoxazole-4-carboxylic acidIsoxazole core with CF₃ at position 5, COOH at position 4Lacks 4-fluorophenyl group at position 3~181.07
5-(4-Fluorophenyl)isoxazole-4-carboxylic acidIsoxazole core with 4-fluorophenyl at position 5, COOH at position 4Different position of 4-fluorophenyl group, lacks CF₃~207.16
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acidIsoxazole core with methyl at position 5, 4-fluorophenyl at position 3, COOH at position 4Contains methyl instead of CF₃~221.19

This comparison highlights the structural uniqueness of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, particularly the combination of a trifluoromethyl group at position 5 and a 4-fluorophenyl group at position 3 of the isoxazole ring .

Functional Comparison

The functional properties of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can be compared with those of similar compounds:

CompoundLipophilicityMetabolic StabilityPotential Biological Activity
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acidHigh (due to CF₃ and 4-fluorophenyl)Enhanced (due to CF₃)Potentially enhanced anti-inflammatory, anticancer, and antimicrobial properties
5-(Trifluoromethyl)isoxazole-4-carboxylic acidModerate (due to CF₃)Enhanced (due to CF₃)Potential biological activity but less than the target compound
5-(4-Fluorophenyl)isoxazole-4-carboxylic acidModerate (due to 4-fluorophenyl)ModerateAnti-inflammatory and potential anticancer properties
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acidModerate (due to 4-fluorophenyl)Moderate (methyl more metabolically labile than CF₃)Anti-inflammatory and potential anticancer properties

The presence of both the trifluoromethyl group and the 4-fluorophenyl substituent in 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid potentially confers enhanced lipophilicity and metabolic stability compared to the other compounds, which may translate to improved biological activity profiles .

Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has potential applications in medicinal chemistry, serving as:

  • A lead compound for the development of anti-inflammatory agents

  • A scaffold for designing anticancer drugs targeting specific cellular pathways

  • A building block for creating antimicrobial compounds

  • A structural template for designing enzyme inhibitors

The compound's unique combination of functional groups makes it an attractive starting point for medicinal chemistry research aimed at developing therapeutic agents with enhanced properties .

Chemical Synthesis

In the field of chemical synthesis, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can serve as:

  • An intermediate in the synthesis of more complex molecules

  • A reagent in various organic reactions

  • A building block for the creation of new materials

  • A substrate for studying structure-activity relationships

The carboxylic acid functional group, in particular, provides a handle for further derivatization, enabling the creation of esters, amides, and other derivatives with potentially enhanced properties.

Materials Science

The unique structural features of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid may also find applications in materials science:

  • Development of fluorine-containing polymers with special properties

  • Creation of materials with specific electronic or optical characteristics

  • Design of surface-active agents leveraging the compound's amphiphilic nature

  • Synthesis of coordination compounds with metal ions through the carboxylic acid group

The presence of fluorine atoms in the compound may confer unique properties such as enhanced thermal stability, chemical resistance, and surface activity to materials derived from or incorporating this compound .

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

These hazard classifications require appropriate safety measures during handling and use of the compound .

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